
(+)-Pyridinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Pyridinoline, also known as this compound, is a useful research compound. Its molecular formula is C18H29N4O8+ and its molecular weight is 429.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomarker for Bone Resorption
One of the primary applications of (+)-Pyridinoline is as a biomarker for bone resorption. It is a cross-linking agent found in collagen, and its levels in urine can indicate the rate of bone turnover. Research indicates that urinary concentrations of pyridinoline and deoxypyridinoline are significantly elevated in patients with metabolic bone diseases compared to healthy individuals, making them useful in clinical diagnostics.
Case Study: Metabolic Bone Disease Monitoring
A study validated the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for measuring urinary free pyridinoline and deoxypyridinoline. The findings demonstrated that the ratio of free deoxypyridinoline to free pyridinoline was markedly higher in patients with conditions such as Ehlers-Danlos Syndrome, suggesting that these measurements can help assess disease severity and treatment response .
Condition | fDPD:fPYD Ratio | Clinical Implication |
---|---|---|
Healthy Individuals | 0.29 ± 0.08 | Baseline reference for normal bone turnover |
Type VI Ehlers-Danlos Syndrome | 8.9 | Indicates severe bone resorption |
Pediatric Bone Health Assessment
In pediatric populations, this compound serves as an important marker to assess bone growth and health. Research shows that urinary levels of pyridinoline are significantly higher in children compared to adults, particularly during periods of rapid growth such as puberty. This indicates increased bone resorption during these developmental phases.
Case Study: Growth Hormone Therapy
A study involving growth hormone-deficient children demonstrated that after initiating therapy, there was a significant increase in urinary pyridinoline levels, correlating with enhanced bone resorption and growth . This highlights the compound's utility in monitoring therapeutic interventions aimed at improving bone health.
Osteoporosis Treatment Monitoring
This compound is also utilized to predict responses to osteoporosis treatments. Studies have shown that urinary levels of pyridinoline decrease significantly following estrogen or alfacalcidol therapy, correlating with improvements in bone mineral density.
Clinical Findings
In a cohort of postmenopausal women undergoing treatment for osteoporosis, baseline urinary pyridinoline levels were inversely correlated with bone mineral density (BMD). After treatment, reductions in pyridinoline levels were associated with increased BMD, suggesting its role as a predictive marker for treatment efficacy .
Treatment | Baseline Pyridinoline Levels | Post-Treatment Levels | BMD Change |
---|---|---|---|
Estrogen Replacement | Elevated | Decreased | Significant increase |
Alfacalcidol | Elevated | Decreased | Significant increase |
Research and Drug Development
Beyond its diagnostic applications, this compound's structural properties are being explored in medicinal chemistry for drug development. Its ability to form stable cross-links in collagen makes it a potential candidate for developing therapies targeting fibrotic diseases and other conditions where collagen remodeling is critical.
Recent Advances
Recent studies have highlighted the pharmacological properties of pyridinone derivatives (related compounds) that exhibit various biological activities including antitumor and anti-inflammatory effects. These advancements suggest potential new therapeutic applications for compounds related to this compound .
Propiedades
Fórmula molecular |
C18H29N4O8+ |
---|---|
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
(2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/p+1/t10-,12+,13+,14+/m1/s1 |
Clave InChI |
LCYXYLLJXMAEMT-SAXRGWBVSA-O |
SMILES isomérico |
C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)O)N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N |
Sinónimos |
hydroxylysyl pyridinoline hydroxylysylpyridinoline pyridinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.